molecular formula C13H16Cl2N2 B13889404 N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide

N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide

Cat. No.: B13889404
M. Wt: 271.18 g/mol
InChI Key: QFIWBUPABSDLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 3,5-dichloroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, onto the phenyl ring.

Scientific Research Applications

N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide is unique due to its specific structural features, such as the cyclohexane ring and the carboximidamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide

InChI

InChI=1S/C13H16Cl2N2/c14-10-6-11(15)8-12(7-10)17-13(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17)

InChI Key

QFIWBUPABSDLEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NC2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.